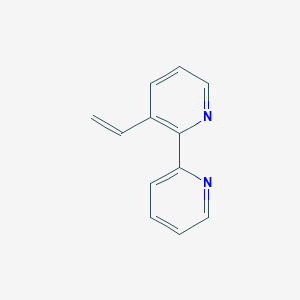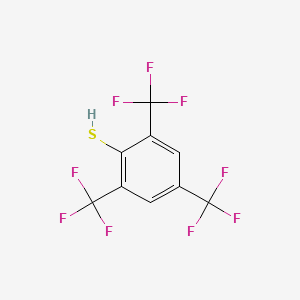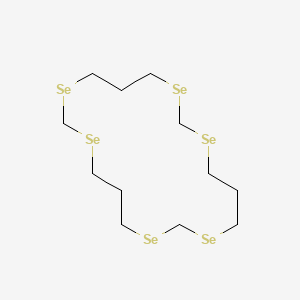
Manganese;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese and nickel compounds, particularly nickel manganese oxides, are significant in various scientific and industrial applications. These compounds typically have a spinel structure and are represented by the formula Ni(x)Mn(3-x)O(y). Common forms include Ni₂MnO₄, NiMn₂O₄, and Ni₁.₅Mn₁.₅O₄ . They are widely used in thin film resistors, thermistors, and as electrodes in batteries due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel and manganese oxides can be synthesized through various methods, including co-precipitation and carbonate precipitation. In the co-precipitation method, solutions of nickel sulfate and manganese sulfate are mixed, and a precipitating agent such as ammonium oxalate is added to form the desired compound . The carbonate precipitation method involves the reaction of metal sulfates with ammonium bicarbonate, resulting in a homogeneous and phase-pure precursor .
Industrial Production Methods: Industrial production of nickel manganese oxides often involves high-temperature solid-state reactions. The raw materials, typically metal oxides or carbonates, are mixed and heated to high temperatures to form the desired compound. This method ensures the formation of a homogeneous product with consistent properties .
Análisis De Reacciones Químicas
Types of Reactions: Nickel manganese oxides undergo various chemical reactions, including oxidation, reduction, and substitution. For example, in basic solutions, manganese can be oxidized by hydrogen peroxide to form manganese dioxide . Nickel manganese oxides also exhibit redox behavior, making them suitable for use in batteries and supercapacitors .
Common Reagents and Conditions: Common reagents used in reactions involving nickel manganese oxides include hydrogen peroxide, hydrochloric acid, and various metal sulfates. The reactions typically occur under controlled pH and temperature conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving nickel manganese oxides include various oxidation states of manganese and nickel, such as MnO₂ and NiO. These products are essential in applications like catalysis and energy storage .
Aplicaciones Científicas De Investigación
Nickel manganese oxides have a wide range of scientific research applications. In chemistry, they are used as catalysts and in the synthesis of advanced materials. In biology and medicine, they are explored for their potential in drug delivery and imaging due to their magnetic properties . In industry, these compounds are crucial in the production of batteries, particularly lithium-ion batteries, where they serve as cathode materials .
Mecanismo De Acción
The mechanism of action of nickel manganese oxides in batteries involves redox reactions where the oxidation states of manganese and nickel change during charge and discharge cycles. This process enhances the conductivity and charge capacity of the battery . In biological systems, manganese acts as a cofactor for various enzymes, influencing metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Nickel manganese oxides are compared with other transition metal oxides like cobalt manganese oxides and iron manganese oxides. While all these compounds exhibit redox behavior, nickel manganese oxides are unique due to their higher conductivity and stability in various oxidation states . Similar compounds include cobalt manganese oxides and iron manganese oxides, which are also used in battery and catalytic applications .
Conclusion
Nickel manganese oxides are versatile compounds with significant applications in various fields. Their unique properties, such as high conductivity and stability, make them valuable in scientific research and industrial applications. Understanding their preparation methods, chemical reactions, and mechanisms of action can further enhance their utilization in advanced technologies.
Propiedades
Número CAS |
116298-05-6 |
|---|---|
Fórmula molecular |
Mn3Ni |
Peso molecular |
223.508 g/mol |
Nombre IUPAC |
manganese;nickel |
InChI |
InChI=1S/3Mn.Ni |
Clave InChI |
YMFAZDAZYNDPTN-UHFFFAOYSA-N |
SMILES canónico |
[Mn].[Mn].[Mn].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


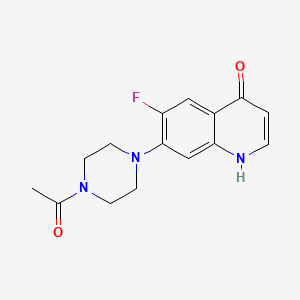

![Bicyclo[5.3.3]trideca-1(11),7,9,12-tetraene](/img/structure/B14298369.png)
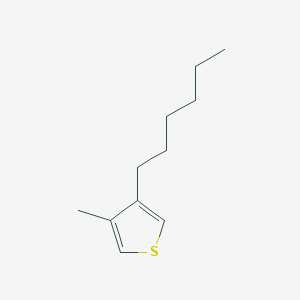
methanone](/img/structure/B14298376.png)

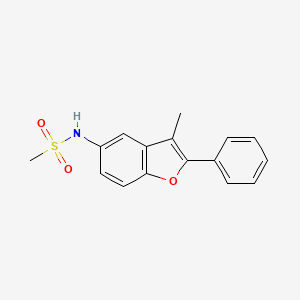
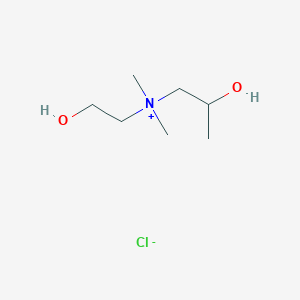
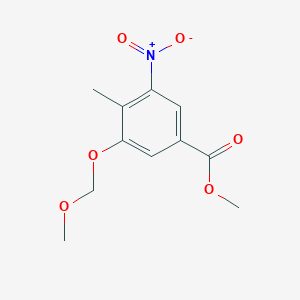
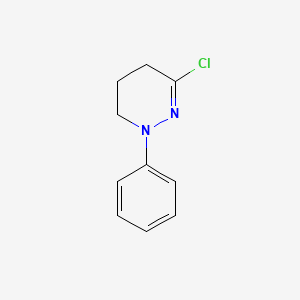
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
